
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride: is a chemical compound with the molecular formula C17-H23-N-O2.Cl-H and a molecular weight of 309.87 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride typically involves the reaction of 6,7-dimethyl-4-chromanone with piperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride include:
6,7-Dimethyl-4-chromanone: A precursor in the synthesis of the target compound.
4-Chromanone derivatives: Various derivatives with different substituents on the chromanone ring.
Uniqueness
Its combination of the chromanone core with the piperidinomethyl group makes it distinct from other similar compounds .
Properties
CAS No. |
96401-90-0 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6,7-dimethyl-3-(piperidin-1-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-12-8-15-16(9-13(12)2)20-11-14(17(15)19)10-18-6-4-3-5-7-18;/h8-9,14H,3-7,10-11H2,1-2H3;1H |
InChI Key |
MAEWQCAFKVQRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


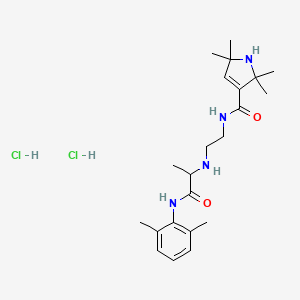

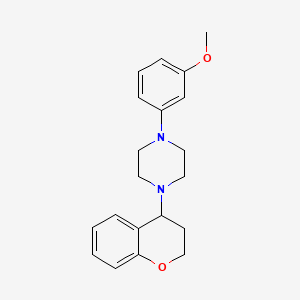
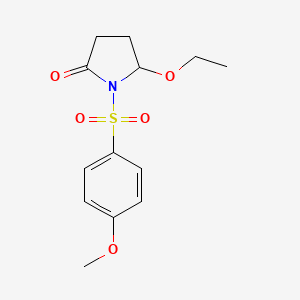
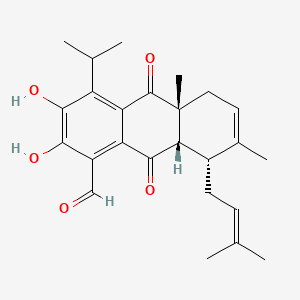
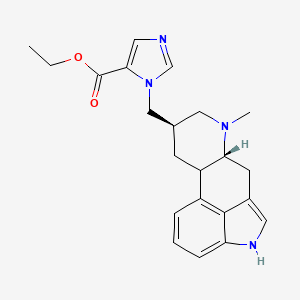

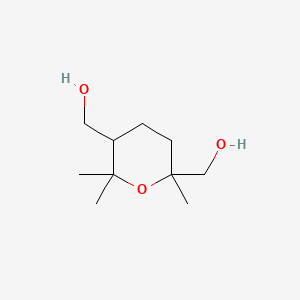
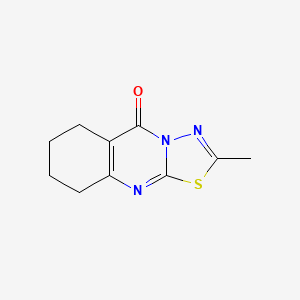
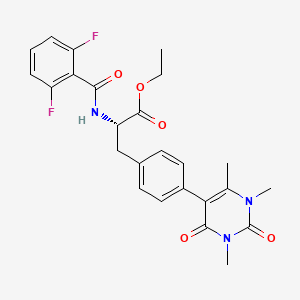
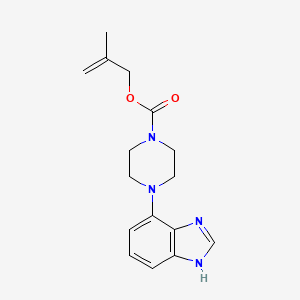
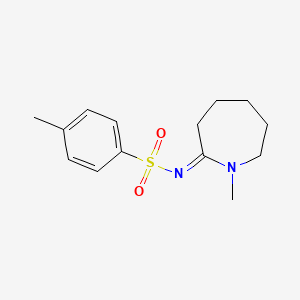
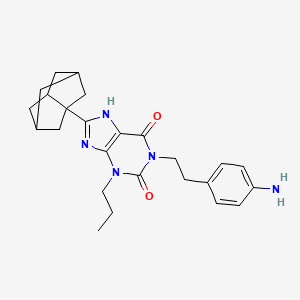
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
